molecular formula C4H4S<br>SCH=CHCH=CH<br>C4H4S B033073 Thiophene CAS No. 110-02-1

Thiophene

Cat. No.: B033073
CAS No.: 110-02-1
M. Wt: 84.14 g/mol
InChI Key: YTPLMLYBLZKORZ-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the molecular formula C₄H₄S . It consists of a planar five-membered ring containing four carbon atoms and one sulfur atom. This compound is aromatic, similar to benzene, and exhibits extensive substitution reactions. It is a colorless liquid with a benzene-like odor and was first discovered as a contaminant in benzene in 1882 by Viktor Meyer .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens, nitric acid, and sulfuric acid.

    Oxidation: Reagents like hydrogen peroxide or peracids are used.

    Lithiation: n-Butyllithium is a common reagent for lithiation reactions.

Major Products:

Mechanism of Action

Target of Action

Thiophene-based compounds are known to interact with several targets, primarily enzymes involved in inflammatory responses. These include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . COX and LOX are key enzymes in the biosynthesis of prostanoids and leukotrienes, respectively, which are lipid mediators involved in inflammation and immune responses .

Mode of Action

This compound’s interaction with its targets leads to inhibition of these enzymes, thereby reducing the production of pro-inflammatory mediators . For instance, this compound-based compounds like Tinoridine and Tiaprofenic acid are known for their anti-inflammatory properties, acting by inhibiting COX enzymes . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been highlighted as important for anti-inflammatory activity and biological target recognition .

Biochemical Pathways

The inhibition of COX and LOX enzymes by this compound disrupts the synthesis of pro-inflammatory mediators, affecting the biochemical pathways involved in inflammation . This results in a reduction of inflammation and associated symptoms.

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives can vary depending on the specific compound. For instance, methiopropamine, a this compound analog, was found to be rapidly absorbed into the blood after injection, with a pharmacokinetic profile similar to that of methamphetamine .

Result of Action

The primary result of this compound’s action is the reduction of inflammation due to the inhibition of COX and LOX enzymes . This can lead to relief from symptoms in conditions characterized by inflammation, such as rheumatoid arthritis, arthrosis, and gout . Additionally, this compound derivatives have been associated with a variety of other biological activities, including antimicrobial, antiviral, and anticancer properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives can be affected by the presence of sulfur sources and hydrocarbons . Additionally, this compound derivatives have been detected in Martian soil sediments, suggesting that they can persist in extreme environments . .

Biochemical Analysis

Biochemical Properties

Thiophene and its derivatives have drawn significant attention in the field of pharmaceutical chemistry for exhibiting a wide range of biological activities . Substituted this compound derivatives and this compound fused heterocyclic moieties display numerous biological activities, including antibacterial, anticancer, anticonvulsant, antithrombotic, antileishmanial, anti-inflammatory, and antifungal activities .

Cellular Effects

This compound derivatives show high antimicrobial activity against various microbial infections . The tumor cell growth inhibition activities of the newly synthesized this compound systems were assessed in vitro on three human tumor cell lines, namely, MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) after a continuous exposure of 48 h .

Molecular Mechanism

The key steps in the conversion of this compound are the closure of the first and second heterocyclic ring by the addition of reduced sulfur to two acetylenic groups of tridecapentaynene . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothis compound derivatives .

Metabolic Pathways

The biosynthesis of thiophenes from polyacetylenes and its regulation were studied in seedlings and transformed roots of Tagetes erecta and T. patula . The key steps in the conversion are the closure of the first and second heterocyclic ring by the addition of reduced sulfur to two acetylenic groups of tridecapentaynene .

Subcellular Localization

A study has confirmed the general applicability of the this compound group as a mitochondrial carrier for drugs and fluorescent markers based on a new concept of nonprotonable, noncharged transporter .

Comparison with Similar Compounds

Thiophene is structurally similar to other five-membered aromatic heterocyclic compounds such as:

Uniqueness of this compound:

This compound’s unique properties and versatile applications make it a compound of significant interest in both academic research and industrial applications.

Properties

IUPAC Name

thiophene
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InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H
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InChI Key

YTPLMLYBLZKORZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC=C1
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Molecular Formula

C4H4S, Array
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Related CAS

107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4
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DSSTOX Substance ID

DTXSID8026145
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Molecular Weight

84.14 g/mol
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Physical Description

Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C
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Flash Point

30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none
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Density

1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9
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Vapor Pressure

20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3
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Color/Form

COLORLESS LIQUID

CAS No.

110-02-1
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Record name THIOPHENE
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Record name Thiophene
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Melting Point

-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C
Record name THIOPHENE
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Record name THIOPHENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Record name THIOPHENE
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Synthesis routes and methods I

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Synthesis routes and methods II

Procedure details

In the first set of experiments, amine and carboxylic acid terminated thiophene intermediates were prepared (FIG. 4) and subsequently coupled with carbohydrate moieties. In the second set, the distance between thiophene and carbohydrate was extended by iminothiolane hydrochloride (compound 30) and a thiol was generated after extension. (The reaction conditions specified in FIG. 4(a) are as follows: cat. DIPEA/CHCl3, r.t., 95% yield; FIG. 4(b) are as follows: CHCl3 (highly diluted), r.t., overnight, 83-96% yield; FIG. 4(c) are as follows: BOC-ON, Et3N/CHCl3, r.t., 52% yield; FIG. 4(d)(i) are as follows: 3-(3-Thienyl)acrylic acid (compound 19), HOBt/EDC, DIPEA, CHCl3, r.t., 6 h, 93% yield; FIG. 4(d)(ii) are as follows: 30% TFA/CH2Cl2, r.t., 3 h, 93% yield; FIG. 4(d)(iii) are as follows: 1 M NaOH, quantitative). These thiols were prepared in situ and coupled with compounds 2 or 5 by Michael type addition to give another set of thiophene-carbohydrate monomers. The two types of carbohydrate moieties are summarized in FIG. 5 and FIG. 6. Commercially available 3-thiopheneacetic acid (compound 6) (Acros Organics, Fisher Scientific, Pittsburgh, Pa.) was converted into the corresponding methyl ester (compound 7) in 88% yield by thionyl chloride in methanol. Thiopheneacetyl chloride (compound 8) was prepared in situ, by thionyl chloride in dioxane. Direct addition of N-hydroxysuccinimide (NHS) in the presence of diisopropylethylamine (DIPEA) at 0° C. afforded thiophene active ester (compound 9) in 75% overall yield. Compound 9 was stable under dry conditions and could be prepared in bulk quantities.
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Synthesis routes and methods III

Procedure details

Butoxyethoxyethoxyethoxyethanol (25.0 g, 0.1 mol) was prepared from tetraethylene glycol, sodium hydroxide and butyl chloride (10:1:1) by a method known in the art and then reacted with potassium metal (3.9 g, 0.1 mol) at room temperature for 1.5 hours in tetrahydrofuran. 3-(Bromomethyl)thiophene (17.7 g, 0.1 mol) was added dropwise, and the mixture stirred under reflux for 24 hours. After cooling and filtration the tetrahydrofuran was removed in vacuo and the residue dissolved in methylene chloride, washed with water and dried with potassium carbonate. The solvent was removed and the crude oil distilled to give 3-butoxyethoxyethoxyethoxyethoxymethyl)thiophene (25.7 g, 57%). B.p. 162°-163° C./0.15 mm Hg. (Found: C, 58.6; H, 8.7; S, 9.5. Calculated for C17H30O5S: C, 58.9; H, 8.7; S, 9.3%); EI m/e Intensity (%): 346 (9, M+), 97 (100, C4H3S.CH2), 57 (75, C4H9); δH(CDCl3): 7.26 (1H, m) 7.20 (1H, m), 7.06 (1H, m), 4.56 (2H, s) 3.65 (16H, m), 3.45 (2H, t), 1.53 (2H, m), 1.34 (2H, m) and 0.91 (3H, t); δC(CDCl3): 13.6, 18.9, 31.4, 68.1, 69.0, 69.8, 70.0, 70.3, 122.5, 125.5, 126.7, 139.1 ppm.
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Synthesis routes and methods IV

Procedure details

3-(4-Benzyloxy)phenoxy!benzo b!thiophene-2-boronic acid was reacted with 4-(-tertbutoxy)bromobenzene according to the conditions described above for 2-iodo-3-(4-benzyloxy)phenoxy!benzo b!thiophene and 4-(tertbutoxy)phenyl boronic acid to give 2-(4-tertbutyloxyphenyl)-3-(4-benzyloxy)phenoxy!benzo b!thiophene in 81% yield.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophene
Reactant of Route 2
Thiophene
Reactant of Route 3
Thiophene
Reactant of Route 4
Thiophene
Reactant of Route 5
Thiophene
Reactant of Route 6
Thiophene
Customer
Q & A

A: Thiophene is a heterocyclic aromatic compound consisting of four carbon atoms and one sulfur atom arranged in a five-membered ring. [] Its molecular formula is C4H4S and its molecular weight is 84.14 g/mol. [] The sulfur atom in this compound possesses lone pairs of electrons that participate in the ring's aromaticity, making it less reactive than typical thioethers but more reactive than benzene. [] This unique structure gives this compound and its derivatives interesting electronic properties, making them suitable for applications like organic semiconductors in field-effect transistors and photovoltaic devices. [, , , , ]

A: The position of substituents on this compound rings significantly impacts the properties of oligothiophenes, especially regarding their electronic behavior and self-assembly. For example, a study showed that attaching a pentathis compound unit to a perylenediimide (PDI) core via the β-position leads to a material with predominant hole mobility, while a branched pentathis compound attached at the same position results in an electron-transporting material. [] Similarly, research on “sulfur overrich” quaterthis compound building blocks demonstrated that changing the substituents on the terminal this compound rings from unsubstituted this compound to this compound substituted with electron-withdrawing groups significantly alters the oligomer's optical properties, redox potentials, and type of charge carriers without disrupting the self-assembly process. []

A: Fused ring systems containing alternating benzene and this compound units exhibit promising properties for organic semiconductors. For instance, thieno[2,3-f:5,4-f’]bis[1]benzothis compound (anti) and thieno[3,2-f:4,5-f’]bis[1]benzothis compound (syn) – two isomerically pure pentacyclic compounds – have been synthesized and found to exhibit p-type semiconducting properties. [] Additionally, incorporating this compound into the polyfluorene backbone through copolymerization with fluorene monomers allows for color tuning of the emitted light, covering the entire visible region. []

A: Diarylated bi(thieno[2,3-c]this compound)s are synthesized via a robust method involving a double 5-exo-dig cyclization of a thiocarbonyl-substituted dithienylacetylene precursor. [] This precursor is generated in situ by treating a bis(arylcarbonyl-thienyl)acetylene with Lawesson's reagent under thermal conditions. [] These compounds are significant due to their unique electronic properties, arising from the thieno[2,3-c]this compound unit possessing a narrower HOMO-LUMO gap than this compound but wider than benzo[c]this compound. [] This makes them intriguing building blocks for stable π-conjugated systems with potential applications in organic electronics. []

A: The electrochemical properties of polythis compound and its derivatives, such as poly(3-methylthis compound), are significantly influenced by the pH of the surrounding environment. [] Studies have shown that these polymers exhibit varying redox behavior and conductivity in neutral, acidic, and basic media. [] This behavior is attributed to the protonation and deprotonation of the this compound rings, influencing the polymer's electronic structure and charge transport properties. []

A: this compound acts as a catalyst in the electrochemical polymerization of aniline, accelerating the formation of polyaniline films. [] Furthermore, the presence of this compound during polyaniline synthesis leads to enhanced conductivity of the resulting polymer films. [] At higher this compound concentrations, copolymerization occurs, incorporating this compound into the polyaniline structure and further modifying its properties. []

A: Certain alkyl thiophenecarbaldehydes, particularly 3-butyl-2-thiophenecarbaldehyde and 3-(3-methylbut-2-en-1-yl)-2-thiophenecarbaldehyde, exhibit strong citrus and citral-like aromas, making them valuable in the flavor and fragrance industry. [] These compounds show superior stability under acidic and thermal conditions compared to naturally occurring citral isomers, expanding their potential applications. []

A: Computational chemistry plays a crucial role in understanding the behavior and properties of this compound-based systems. Density Functional Theory (DFT) calculations, often coupled with experimental techniques like X-ray diffraction, help elucidate the electronic structure, self-assembly patterns, and charge transport mechanisms in this compound-containing molecules and polymers. [, , , ] For example, DFT calculations revealed that nanotube confinement significantly influences the interchain interactions and electronic properties of encapsulated terthiophenes. [] Additionally, semiempirical Hartree-Fock calculations have been employed to model the electronic structures of end-capped this compound oligomers, allowing for the assignment of features in their photoemission spectra. []

A: this compound is a significant component of organosulfur compounds found in petroleum. [] These compounds contribute to air pollution upon combustion and can be toxic to aquatic life. [, ] To address these concerns, research focuses on developing efficient desulfurization techniques, such as adsorptive desulfurization using modified bentonite or hydrotalcite adsorbents. [, ] These adsorbents effectively remove this compound and other sulfur-containing compounds from liquid fuels, mitigating their environmental impact. [, ]

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